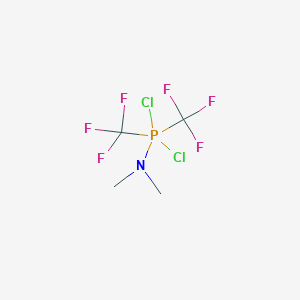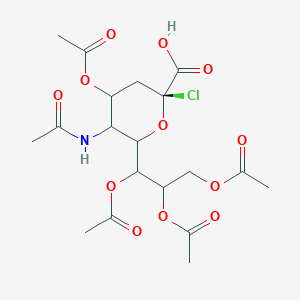
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) is an organic compound with a complex structure It is characterized by the presence of two 4-methoxy-3,5-dimethylbenzene groups attached to a central 1-phenylethene-1,2-diyl moiety
Preparation Methods
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and TiCl4 is added with rapid stirring. The reaction is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Chemical Reactions Analysis
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) include:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but lacks the methoxy groups and the phenylethene moiety.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Another structurally related compound used in different applications
The uniqueness of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) lies in its specific functional groups and the resulting chemical properties, making it valuable for specialized research and industrial applications.
Properties
CAS No. |
61064-68-4 |
|---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methoxy-5-[2-(4-methoxy-3,5-dimethylphenyl)-1-phenylethenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C26H28O2/c1-17-12-21(13-18(2)25(17)27-5)16-24(22-10-8-7-9-11-22)23-14-19(3)26(28-6)20(4)15-23/h7-16H,1-6H3 |
InChI Key |
LWOYVLGYZDHYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)







![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

